(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole
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Overview
Description
(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole is a compound belonging to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-styryl-1-undecyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde. The undecyl chain can be attached through alkylation reactions using alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives. Substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. .
Medicine: The compound can be explored for its potential use in drug development, particularly for diseases where benzimidazole derivatives have shown efficacy.
Industry: Benzimidazole derivatives are used in the production of dyes, pigments, and other industrial chemicals. .
Mechanism of Action
The mechanism of action of (E)-2-styryl-1-undecyl-1H-benzo[d]imidazole is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The styryl and undecyl groups may enhance the compound’s ability to interact with lipid membranes and other hydrophobic environments, potentially affecting its bioavailability and activity .
Comparison with Similar Compounds
Similar Compounds
2-styryl-1H-benzo[d]imidazole: Lacks the undecyl chain but has a similar benzimidazole core and styryl group.
1-undecyl-1H-benzo[d]imidazole: Lacks the styryl group but has a similar benzimidazole core and undecyl chain.
2-phenyl-1H-benzo[d]imidazole: Has a phenyl group instead of a styryl group and lacks the undecyl chain
Uniqueness
(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole is unique due to the presence of both the styryl group and the undecyl chain, which may confer distinct physicochemical properties and biological activities. The combination of these functional groups can influence the compound’s solubility, stability, and interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]-1-undecylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2/c1-2-3-4-5-6-7-8-9-15-22-28-25-19-14-13-18-24(25)27-26(28)21-20-23-16-11-10-12-17-23/h10-14,16-21H,2-9,15,22H2,1H3/b21-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXILKBJDPCXHS-QZQOTICOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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